molecular formula C3H2ClNO2 B1196285 Chloroacetyl isocyanate CAS No. 4461-30-7

Chloroacetyl isocyanate

Cat. No.: B1196285
CAS No.: 4461-30-7
M. Wt: 119.5 g/mol
InChI Key: MOVMEFHWBOWMFU-UHFFFAOYSA-N
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Description

Chloroacetyl isocyanate is an organic compound with the molecular formula C₃H₂ClNO₂. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its utility in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroacetyl isocyanate can be synthesized through the reaction of chloroacetamide with oxalyl chloride. The process involves chilling the mixture in an ice bath, followed by the addition of oxalyl chloride. The mixture is then heated to reflux and distilled to obtain this compound as a colorless oil .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method uses phosgene to react with amines, producing isocyanates and hydrogen chloride as by-products. Due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .

Chemical Reactions Analysis

Types of Reactions: Chloroacetyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reacts to form ureas.

    Alcohols: Forms carbamates.

    Water: Hydrolyzes to form chloroacetamide.

Major Products:

    Ureas: From reaction with amines.

    Carbamates: From reaction with alcohols.

    Chloroacetamide: From hydrolysis.

Scientific Research Applications

Chemical Synthesis

Chloroacetyl isocyanate serves as a critical reagent in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it useful for creating complex molecular structures.

  • Synthesis of Fumagillin Analogues : This compound has been utilized in the synthesis of fumagillin analogues, which are significant for their antimicrobial properties. The reaction typically involves this compound reacting with amines or alcohols to form urea derivatives or other nitrogen-containing compounds .
  • Reactivity with Biological Molecules : Research has demonstrated that this compound can interact with biological molecules, leading to various pharmacological effects. For instance, studies have shown its potential in modifying proteins and peptides, which can be crucial for drug development.

Pharmaceutical Applications

This compound's reactivity allows it to be employed in the development of pharmaceutical agents. Its ability to form stable linkages with biological targets enhances its utility in medicinal chemistry.

  • Antimicrobial Activity : Several studies have reported the antimicrobial activity of compounds synthesized using this compound. For example, derivatives created from this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development .
  • Synthesis of Anticancer Agents : The compound has also been explored for synthesizing anticancer agents through its reactions with various nucleophiles, producing compounds that show promise in inhibiting cancer cell proliferation .

Material Science

In material science, this compound finds applications in the production of polymers and coatings.

  • Polyurethane Production : this compound can be used as a precursor in the synthesis of polyurethanes. Its incorporation into polymer formulations can enhance properties such as thermal stability and mechanical strength .
  • Adhesives and Coatings : The compound's reactivity allows it to be used in formulating adhesives and coatings that require specific performance characteristics, such as resistance to moisture and temperature fluctuations .

Safety and Handling Considerations

Due to its highly reactive nature, this compound must be handled with extreme caution. It poses significant health hazards including corrosive effects on skin and eyes. Proper safety protocols should be followed when working with this compound to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of chloroacetyl isocyanate involves its high reactivity with nucleophiles. It reacts with amines, alcohols, and thiols to form stable products like ureas and carbamates. The compound’s reactivity is due to the presence of the isocyanate group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

  • Trichloroacetyl isocyanate
  • 2-Bromoethyl isocyanate
  • Allyl isocyanate
  • Ethyl isocyanatoacetate
  • 3-Chloropropyl isocyanate

Uniqueness: this compound is unique due to its specific reactivity profile and the presence of both chloro and isocyanate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Biological Activity

Chloroacetyl isocyanate (CAS Registry Number: 4461-30-7) is a chemical compound with significant biological activity, particularly in toxicology and pharmacology. It is primarily known for its corrosive properties and potential health hazards upon exposure. This article explores the biological activity of this compound, including its effects on human health, mechanisms of toxicity, and relevant case studies.

Molecular Formula: C3_3H2_2ClNO2_2
Molecular Weight: 119.51 g/mol
Boiling Point: 50-55 °C
Percent Composition:

  • Carbon (C): 30.15%
  • Hydrogen (H): 1.69%
  • Chlorine (Cl): 29.67%
  • Nitrogen (N): 11.72%
  • Oxygen (O): 26.77%

This compound is a liquid at room temperature and has a high reactivity profile, particularly as an acylation agent.

Mechanisms of Toxicity

This compound is known to be a potent irritant and can cause severe damage to various organ systems upon exposure:

  • Respiratory System: Inhalation can lead to respiratory distress, including symptoms such as coughing, wheezing, and pulmonary edema due to its corrosive nature.
  • Dermal Exposure: Contact with skin can result in burns and irritation, necessitating immediate medical attention.
  • Neurological Effects: Exposure may lead to neurological symptoms such as irritability, coma, and hypoxemia due to systemic absorption and effects on the central nervous system.

Case Studies

A notable case study reported an occupational poisoning incident involving chloroacetyl chloride, a related compound that decomposes into this compound. The incident involved three workers exposed to a leak that resulted in severe respiratory and neurological damage. One patient died from heart failure attributed to myocardial damage caused by chloroacetic acid, a decomposition product of chloroacetyl chloride .

The following table summarizes the clinical outcomes for the affected individuals:

PatientSymptomsOutcome
1Vomiting, coma, hypoxemiaDeceased
2Bronchiolitis, pneumoniaRecovered
3Skin burns, eye irritationRecovered

Biological Effects

Research indicates that this compound can lead to significant cardiac effects. Animal studies have shown that exposure can inhibit aconitase activity in myocardial tissue, resulting in myocardial degeneration . The accumulation of chloroacetic acid in target tissues such as the heart and brain has been documented, suggesting that large doses can lead to fatal outcomes due to cardiac failure.

Safety and Handling

Due to its hazardous nature, this compound requires careful handling:

  • Corrosive Material: Causes severe skin burns and eye damage.
  • Respiratory Sensitization: May cause asthma-like symptoms upon inhalation.
  • Emergency Procedures: Immediate medical attention is required for exposure; do not induce vomiting if ingested.

Properties

IUPAC Name

2-chloroacetyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVMEFHWBOWMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196248
Record name Chloroacetyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-30-7
Record name Chloroacetyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4461-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroacetyl isocyanate
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Record name Chloroacetyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroacetyl isocyanate
Source European Chemicals Agency (ECHA)
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Record name CHLOROACETYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of chloroacetyl isocyanate in materials science?

A1: this compound is a versatile reagent employed in post-synthetic modification (PSM) of metal-organic frameworks (MOFs) . Its reactivity allows for the introduction of functional groups, enabling the fine-tuning of MOF properties for specific applications. For instance, researchers have demonstrated the possibility of creating core-shell MOF structures by exploiting the reactivity differences between this compound and 4-bromophenyl isocyanate in a one-pot PSM reaction .

Q2: How does the reactivity of this compound compare to other isocyanates in PSM reactions?

A2: this compound exhibits a reactivity profile that positions it between highly reactive isocyanates like trifluoroacetyl isocyanate and less reactive ones like 4-bromophenyl isocyanate . This intermediate reactivity is advantageous as it allows for controlled functionalization of MOFs, enabling the creation of complex architectures like Matryoshka structures with multiple functionalities .

Q3: Beyond MOFs, what other applications utilize this compound's reactivity?

A3: this compound serves as a key building block in synthesizing polyethylene glycol (PEG) derivatives for drug delivery . The reactive chlorine atom within this compound enables conjugation with therapeutic agents like 5-fluorouracil, forming prodrugs with enhanced water solubility and sustained release properties .

Q4: Are there specific structural features of this compound that make it suitable for prodrug development?

A4: The α-chlorine atom in this compound plays a crucial role in its reactivity, allowing it to react with nucleophilic groups present in drugs or drug carriers . This enables the formation of covalent bonds, linking the drug to the carrier molecule, which is essential for creating prodrugs.

Q5: Has this compound been used in synthesizing other biologically relevant molecules?

A5: Yes, this compound has found applications in synthesizing tetracycline ring A analogs, compounds with potential therapeutic significance . Its reaction with specific cyclohexanone derivatives can lead to the formation of 4(5H)-oxazolone derivatives, showcasing its versatility in accessing diverse chemical structures .

Q6: Have any computational studies been conducted on this compound?

A6: Yes, conformational analysis and vibrational spectra of this compound have been studied using computational chemistry methods . These studies provide insights into the molecule's structural flexibility and vibrational modes, contributing to a deeper understanding of its reactivity and interactions.

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